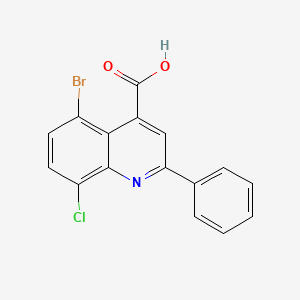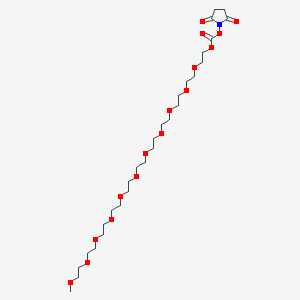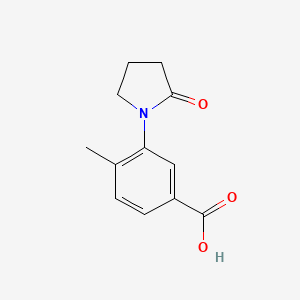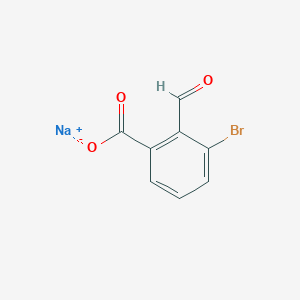![molecular formula C8H5Cl2N3 B13711509 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine is an organic compound with the molecular formula C8H5Cl2N3. It is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine typically involves the chlorination of 6-methylpyrido[3,4-d]pyrimidine. One common method includes the reaction of 6-methylpyrido[3,4-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 6 can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrido[3,4-d]pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Dihydropyrimidine derivatives with reduced aromaticity.
科学研究应用
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chlorine atoms and the pyrimidine ring play a crucial role in the binding affinity and specificity of the compound. The molecular targets and pathways involved vary based on the biological activity being studied.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine
- 2,4-Dichloro-6-methylpyrido[2,3-d]pyrimidine
- 2,4-Dichloro-6-methylpyrido[4,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine is unique due to its specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical and biological properties. The position of the chlorine atoms influences the reactivity and the types of reactions the compound can undergo. Additionally, the presence of the pyrido[3,4-d]pyrimidine scaffold provides a versatile platform for the development of various derivatives with potential therapeutic applications.
属性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC 名称 |
2,4-dichloro-6-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(3-11-4)12-8(10)13-7(5)9/h2-3H,1H3 |
InChI 键 |
SAERHFVXJJUQOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=N1)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)




![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)








